1-(Azetidin-1-yl)-2-(piperazin-1-yl)ethanone hydrochloride
Overview
Description
1-(Azetidin-1-yl)-2-(piperazin-1-yl)ethanone hydrochloride is a heterocyclic organic compound with the molecular formula C9H18ClN3O.
Preparation Methods
The synthesis of 1-(Azetidin-1-yl)-2-(piperazin-1-yl)ethanone hydrochloride typically involves the reaction of azetidine and piperazine derivatives under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
1-(Azetidin-1-yl)-2-(piperazin-1-yl)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(Azetidin-1-yl)-2-(piperazin-1-yl)ethanone hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(Azetidin-1-yl)-2-(piperazin-1-yl)ethanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .
Comparison with Similar Compounds
1-(Azetidin-1-yl)-2-(piperazin-1-yl)ethanone hydrochloride can be compared with other similar compounds, such as:
- 1-(3-(piperazin-1-yl)azetidin-1-yl)ethanone
- 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-
These compounds share similar structural features but may differ in their chemical properties and biological activities.
Properties
IUPAC Name |
1-(azetidin-1-yl)-2-piperazin-1-ylethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O.ClH/c13-9(12-4-1-5-12)8-11-6-2-10-3-7-11;/h10H,1-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMOFYALSAFMQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)CN2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670682 | |
Record name | 1-(Azetidin-1-yl)-2-(piperazin-1-yl)ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60670682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1162262-36-3 | |
Record name | 1-(Azetidin-1-yl)-2-(piperazin-1-yl)ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60670682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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